molecular formula C25H19F2N3O3 B2574246 1-(2,4-difluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932334-09-3

1-(2,4-difluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2574246
CAS No.: 932334-09-3
M. Wt: 447.442
InChI Key: FKMYGFRBRKIODA-UHFFFAOYSA-N
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Description

The compound 1-(2,4-difluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a fused pyrazole-quinoline core. Key structural features include:

  • A 2,4-difluorophenyl group at position 1, which may enhance metabolic stability and binding interactions due to fluorine’s electronegativity.
  • 7,8-Dimethoxy substituents on the quinoline moiety, likely influencing solubility and electronic properties.
  • A 4-methoxyphenyl group at position 3, contributing to steric and electronic modulation.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3O3/c1-31-16-7-4-14(5-8-16)24-18-13-28-20-12-23(33-3)22(32-2)11-17(20)25(18)30(29-24)21-9-6-15(26)10-19(21)27/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMYGFRBRKIODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,4-Difluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antiviral research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse scientific literature.

  • Chemical Formula : C20H18F2N2O3
  • Molecular Weight : 372.36 g/mol
  • CAS Number : 13539-24-7

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of difluorophenyl and methoxy groups is crucial for enhancing its biological activity. The synthesis can be performed using various methods including microwave-assisted synthesis or conventional heating methods that yield high purity and yield.

Anticancer Activity

Several studies have reported on the anticancer properties of pyrazoloquinolines. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Reference
MCF-75.6
HeLa4.2
A5496.1

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that particular cell line.

Antiviral Activity

In addition to its anticancer properties, preliminary studies have indicated that this compound may possess antiviral activity against certain viral strains. For instance, it has been evaluated for its efficacy against human coronaviruses.

Table 2: Antiviral Activity Data

Virus StrainIC50 (µM)Selectivity Index (SI)Reference
Human Coronavirus OC-433.1128.7

The selectivity index (SI) is calculated as the ratio of CC50 to IC50, indicating the safety margin of the compound.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may interact with specific cellular pathways involved in cell proliferation and apoptosis. The presence of methoxy groups is believed to enhance lipophilicity, facilitating better cellular uptake.

Case Studies

Recent case studies have highlighted the potential of pyrazoloquinolines in drug development:

  • Case Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells compared to untreated controls.
  • Antiviral Efficacy Against Coronaviruses : Another study assessed its efficacy against coronavirus strains and found it to significantly reduce viral replication with low cytotoxicity towards host cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazoloquinoline Derivatives

Compound Name/ID Key Substituents Reported Activity/Properties Reference
Target Compound 1: 2,4-difluorophenyl; 3: 4-methoxyphenyl; 7,8-dimethoxy Not explicitly reported -
2i (3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline) 3: amino; 4: 4-hydroxyphenylamino Potent NO production inhibition (IC₅₀ ~1400W)
ELND006 4-cyclopropyl, 7,8-difluoro, 5-(trifluoromethylphenylsulfonyl) Gamma-secretase inhibitor; metabolically stable
4k (4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline) 2: 4-chlorophenyl; 3: 4-methoxyphenyl Synthetic intermediate; no explicit activity
5q (4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine) Pyrazolo[3,4-b]pyridine core; 4-chlorophenyl, 4-methoxyphenyl Antimalarial candidate (structural data only)
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 3: 4-fluorophenyl; 8-ethoxy Activity not reported

Key Observations:

Anti-Inflammatory Activity: Compounds with amino groups (e.g., 2i, 2m) exhibit strong inhibition of LPS-induced NO production (IC₅₀ in submicromolar range), likely due to modulation of iNOS and COX-2 expression . The target compound lacks an amino group but includes methoxy substituents, which may reduce polarity and alter bioavailability compared to 2i.

Enzyme Inhibition: ELND006 and ELND007 incorporate sulfonyl and cyclopropyl groups, enhancing metabolic stability and selectivity for amyloid-beta over Notch in gamma-secretase inhibition . The target’s difluorophenyl group may similarly improve stability but lacks sulfonyl motifs.

Antimalarial and Antimicrobial Potential: Compound 5q, with a pyrazolo[3,4-b]pyridine core, highlights the role of chlorophenyl and methoxyphenyl groups in antimalarial design . The target’s dimethoxy groups could offer analogous advantages.

Synthetic Accessibility :

  • The target compound may be synthesized via Pd-catalyzed cross-coupling (similar to 4k ) or microwave-assisted reactions (as in ).

Q & A

Q. What are the common synthetic routes for constructing the pyrazolo[4,3-c]quinoline scaffold?

The pyrazolo[4,3-c]quinoline core is typically synthesized via cyclization reactions starting from substituted quinoline precursors. For example:

  • Condensation reactions with aldehydes/ketones (e.g., 2,4-dichloroquinoline-3-carbonitrile) to introduce substituents at the 3-position .
  • Vilsmeier-Haack formylation to generate 3-formylquinolines, which are further functionalized with hydrazines or amines to form pyrazole rings .
  • Multi-step protocols involving halogenation, methoxylation, and Suzuki couplings to install aryl groups (e.g., 4-methoxyphenyl) .

Q. How is NMR spectroscopy utilized to confirm the regiochemistry of substituents?

1H and 13C NMR are critical for distinguishing substituent positions:

  • Aromatic protons : Coupling patterns (e.g., doublets for fluorophenyl groups at C2 and C4) and integration ratios identify substitution sites .
  • Methoxy groups : Sharp singlets for OCH3 protons (δ ~3.8–4.0 ppm) confirm their attachment to quinoline or phenyl rings .
  • Pyrazole ring protons : Deshielded signals (δ ~8.0–8.5 ppm) correlate with the pyrazole N1 and C3 positions .

Q. What purification methods are effective for isolating intermediates during synthesis?

  • Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates polar intermediates like hydrazones or formylated derivatives .
  • Recrystallization : Ethanol or dichloromethane/hexane mixtures yield high-purity crystals, especially for methoxy-substituted intermediates .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., fluorine) influence solubility and reactivity?

Fluorine atoms at the 2,4-positions of the phenyl ring reduce solubility in polar solvents due to increased hydrophobicity. This necessitates:

  • Solvent optimization : Use of DMF or DMSO for reactions, followed by precipitation in water .
  • Reactivity modulation : Fluorine’s electron-withdrawing effect enhances electrophilic substitution at the quinoline C4 position, requiring careful stoichiometric control .

Q. How can contradictory biological activity data be resolved for analogs with varying substituents?

Structural analogs with trifluoromethyl or amino groups show divergent bioactivity. To address contradictions:

  • Systematic SAR studies : Compare IC50 values against substituent electronic profiles (e.g., Hammett constants) .
  • Crystallographic analysis : Resolve stereoelectronic effects via X-ray diffraction (e.g., dihedral angles between quinoline and fluorophenyl groups) .

Q. What strategies improve regioselectivity in electrophilic substitution reactions?

  • Directed metallation : Use of Lewis acids (e.g., BF3·Et2O) to direct electrophiles to the quinoline C4 position .
  • Protecting groups : Temporary protection of amino or hydroxyl groups prevents unwanted side reactions .

Q. How can computational methods predict π–π stacking interactions in crystalline structures?

  • DFT calculations : Optimize molecular geometries to identify stacking distances (e.g., 3.7–3.8 Å between quinoline and phenyl rings) .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···F interactions) to rationalize packing motifs .

Methodological Recommendations

  • Contradiction Analysis : Cross-validate biological assays with orthogonal techniques (e.g., SPR vs. fluorescence polarization) .
  • Crystallization : Slow evaporation from ethanol/water mixtures improves crystal quality for XRD .

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